molecular formula C7H5FN4O B6255266 2-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)phenol CAS No. 1037798-26-7

2-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)phenol

Cat. No. B6255266
CAS RN: 1037798-26-7
M. Wt: 180.1
InChI Key:
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Description

2-Fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)phenol (2F4T) is an organic compound with a wide range of applications in scientific research. It is a white solid with a molecular weight of 221.17 g/mol and a melting point of 122°C. 2F4T is a versatile compound that can be used in a variety of lab experiments and research applications. It is a highly reactive compound and has been used as a reagent in organic synthesis and as a fluorescent probe for biological research.

Scientific Research Applications

2-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)phenol is a highly versatile compound and has been used in a variety of scientific research applications. It has been used as a fluorescent probe for biological research, as a reagent in organic synthesis, and as an inhibitor of enzymes. 2-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)phenol has also been used in the study of DNA and RNA, as well as in the study of protein-protein interactions.

Mechanism of Action

2-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)phenol is a highly reactive compound and can interact with a variety of molecules. It has been shown to interact with DNA, RNA, and proteins. It can also interact with enzymes, resulting in the inhibition of enzymatic activity. Additionally, 2-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)phenol can interact with cellular membranes, resulting in changes in the permeability of the membrane.
Biochemical and Physiological Effects
2-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)phenol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, resulting in changes in the metabolism of cells. Additionally, 2-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)phenol has been shown to interact with cellular membranes, resulting in changes in the permeability of the membrane. It has also been shown to interact with DNA and RNA, resulting in changes in gene expression.

Advantages and Limitations for Lab Experiments

2-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)phenol has a number of advantages for use in lab experiments. It is a highly reactive compound, making it ideal for organic synthesis reactions. Additionally, it is a fluorescent compound, making it useful for biological research. However, 2-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)phenol is also a highly toxic compound and should be handled with care. It should be used in a well-ventilated area and should not be inhaled or ingested.

Future Directions

The potential applications of 2-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)phenol are vast and there are a number of future directions that can be explored. One potential future direction is the development of new fluorescent probes for biological research. Additionally, 2-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)phenol could be used to study the regulation of gene expression and protein-protein interactions. Finally, 2-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)phenol could be used to study the effects of drugs and other compounds on cellular metabolism.

Synthesis Methods

2-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)phenol can be synthesized from the reaction of 2-fluorophenol and 1H-1,2,3,4-tetrazole in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution at room temperature. The reaction of 2-fluorophenol and 1H-1,2,3,4-tetrazole produces a mixture of 2-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)phenol and 4-fluoro-2-(1H-1,2,3,4-tetrazol-1-yl)phenol, which can be separated by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)phenol involves the conversion of 2-fluoro-4-nitrophenol to the desired product via a tetrazole intermediate.", "Starting Materials": [ "2-fluoro-4-nitrophenol", "Sodium azide", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Copper powder" ], "Reaction": [ "Step 1: Reduction of 2-fluoro-4-nitrophenol to 2-fluoro-4-aminophenol using copper powder and hydrochloric acid.", "Step 2: Diazotization of 2-fluoro-4-aminophenol with sodium nitrite and hydrochloric acid to form the diazonium salt.", "Step 3: Reaction of the diazonium salt with sodium azide and sodium hydroxide to form the tetrazole intermediate.", "Step 4: Reduction of the tetrazole intermediate with copper powder and hydrochloric acid to form 2-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)phenol." ] }

CAS RN

1037798-26-7

Product Name

2-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)phenol

Molecular Formula

C7H5FN4O

Molecular Weight

180.1

Purity

95

Origin of Product

United States

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